N-Phenacylthiazolium bromide
Overview
Description
N-Phenacylthiazolium bromide (PTB) is a cross-link breaker that has been shown to prevent vascular advanced glycation end-product accumulation in diabetic rats . It has a chemical formula of C11H10BrNOS and a molar mass of 284.17 g·mol−1 .
Molecular Structure Analysis
The molecular structure of PTB is represented by the SMILES notation:C(C(c1ccccc1)=O)[n+]1ccsc1
. Chemical Reactions Analysis
PTB is known to cleave α-diketone bonds and AGE-derived crosslinks in proteins . It’s also been shown to have a degradation action on AGE-derived crosslinks of proteins .Physical And Chemical Properties Analysis
PTB has a molecular formula of C11H10NOS.Br and a molecular weight of 284.18 . Further physical and chemical properties are not explicitly detailed in the search results.Scientific Research Applications
Prevention of Vascular Advanced Glycation End-Product Accumulation
N-Phenacylthiazolium bromide has been used in research to prevent the accumulation of vascular advanced glycation end products (AGEs). AGEs are postulated to have a pivotal role in mediating diabetic vascular complications . The compound has shown effectiveness in preventing or reversing the accumulation of AGEs in blood vessels .
Treatment of Diabetic Vascular Complications
The compound has potential applications in the treatment of diabetic vascular complications. It has been found to attenuate diabetes-associated mesenteric vascular hypertrophy, but only if given from the time of induction of diabetes .
Reduction of Bone Fragility Induced by Nonenzymatic Glycation
N-Phenacylthiazolium bromide has been used in research to reduce bone fragility induced by nonenzymatic glycation. Nonenzymatic glycation describes a series of post-translational modifications in the collagenous matrices of human tissues, which can impact the mechanical behavior of their constituent tissues .
Development of New Drugs and Materials
N-Phenacylthiazolium bromide is a versatile chemical compound used in scientific research. Its applications range from studying biological processes to developing new drugs and materials.
Safety And Hazards
properties
IUPAC Name |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFABGKSOIJLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431106 | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenacylthiazolium bromide | |
CAS RN |
5304-34-7 | |
Record name | N-Phenacylthiazolium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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